
ADA-07
Overview
Description
ADA-07 (5-((1s,3s)-adamantan-1-yl)-3-(hydroxyimino)indolin-2-one) is a synthetic, ATP-competitive inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in multiple cancers . It directly binds to TOPK’s ATP-binding pocket, inhibiting its kinase activity and downstream MAPK signaling pathways (ERK1/2, p38, JNKs), thereby suppressing AP-1 transcription factor activity and tumorigenesis . Preclinical studies demonstrate its efficacy in solar ultraviolet (SUV)-induced skin cancer models, where topical application reduced tumor incidence by 70% and volume by 85% in SKH-1 hairless mice . This compound’s mechanism and specificity are validated through pull-down assays, ATP competition experiments, and in vitro kinase activity assays .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying ADA-07?
- Methodology : Begin by identifying gaps in existing literature (e.g., pharmacological mechanisms, structural interactions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
"How does this compound modulate [specific biological pathway] in [cell type/model], and what are its dose-dependent effects?"
Ensure variables (independent/dependent) are explicitly defined, and hypotheses are testable .
Q. What experimental design considerations are critical for this compound studies?
- Methodology : Use a controlled experimental design with replication to minimize bias. Define independent variables (e.g., concentration, exposure time), dependent variables (e.g., gene expression, cytotoxicity), and control variables (e.g., temperature, solvent). For in vivo studies, specify species, strain, and ethical approvals .
Q. How to ensure robust data collection for this compound research?
- Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized protocols for data types (e.g., HPLC for purity, qPCR for gene expression). Store raw and processed data separately, with metadata detailing instrument calibration and environmental conditions .
Q. What statistical methods are appropriate for preliminary this compound data analysis?
- Methodology : Apply descriptive statistics (mean ± SD) and normality tests (Shapiro-Wilk). Use t-tests or ANOVA for group comparisons, with post-hoc corrections (e.g., Tukey’s HSD). Report effect sizes and confidence intervals to avoid overreliance on p-values .
Q. How to structure a literature review for this compound studies?
- Methodology : Systematically search databases (PubMed, Scopus) using keywords (e.g., "this compound AND [target]"). Organize findings thematically (e.g., mechanistic studies, toxicity profiles). Highlight contradictions (e.g., conflicting IC50 values) and justify how your study addresses them .
II. Advanced Research Questions
Q. How to resolve contradictions in this compound data across studies?
- Methodology : Conduct meta-analysis to quantify heterogeneity. Assess methodological differences (e.g., assay protocols, cell lines). Use sensitivity analysis to identify outliers. For example, discrepancies in bioavailability may stem from solvent polarity or administration routes .
Q. What strategies integrate multi-omics data in this compound research?
- Methodology : Combine transcriptomics, proteomics, and metabolomics using pathway enrichment tools (e.g., STRING, KEGG). Apply machine learning (e.g., random forests) to identify cross-omics biomarkers. Validate findings with orthogonal methods (e.g., siRNA knockdown) .
Q. How to address replication challenges in this compound experiments?
- Methodology : Publish detailed protocols (e.g., SOPs for synthesis, cell culture). Share raw data and code via repositories (Zenodo, GitHub). Use blind testing or external labs for validation. Document batch-to-batch variability in compound synthesis .
Q. What ethical frameworks apply to this compound studies involving animal models?
- Methodology : Adhere to ARRIVE guidelines for in vivo research. Justify sample sizes via power analysis. Include ethical statements on euthanasia methods and efforts to minimize suffering. For human-derived cells, obtain informed consent and anonymize data .
Q. How to design longitudinal studies for this compound’s chronic effects?
- Methodology : Use repeated-measures ANOVA to track temporal changes. Control for confounders (e.g., diet, circadian rhythms). Implement interim analyses to adjust dosing. Store biological samples (e.g., serum, tissue) in biobanks for retrospective analysis .
Q. III. Data Management and Reporting
Q. How to present this compound data in compliance with journal guidelines?
- Methodology : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion). For chemistry journals, include detailed synthesis protocols, NMR/HRMS spectra, and purity data (>95%). Use Supplementary Materials for large datasets (e.g., RNA-seq) .
Q. What tools validate computational models of this compound’s interactions?
- Methodology : Perform docking validation via redocking (RMSD <2 Å). Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare predictions with experimental data (e.g., SPR, ITC) .
Q. IV. Contingency and Problem-Solving
Q. How to troubleshoot low reproducibility in this compound assays?
- Methodology : Audit reagent sources (e.g., cell line authentication, compound purity). Standardize protocols using internal controls (e.g., reference inhibitors). Document environmental variables (e.g., humidity for hygroscopic compounds) .
Q. What steps mitigate bias in this compound’s preclinical evaluation?
Comparison with Similar Compounds
Comparison with Similar TOPK Inhibitors
HI-TOPK-032
- Structure & Mechanism: Synthetic compound (N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)-2-thiophenecarboxamide) targeting TOPK’s ATP-binding site .
- Efficacy: Suppressed colon cancer cell proliferation in vitro (IC₅₀ = 0.5 µM) and reduced colorectal xenograft growth by 50% in vivo . Unlike ADA-07, it also induces apoptosis via caspase-3 activation .
- Applications : Tested in colorectal and nasopharyngeal cancers but lacks evidence in skin cancer .
- Limitations : Systemic administration may lead to broader off-target effects compared to this compound’s localized topical use .
OTS514/OTS964
- Structure & Mechanism: Quinoline derivatives inhibiting TOPK phosphorylation .
- Efficacy : OTS964 showed potent activity against lung and breast cancers (IC₅₀ = 7 nM) but caused severe hematologic toxicity in clinical trials .
- Applications: Focused on aggressive carcinomas (e.g., triple-negative breast cancer) .
SKLB-C05
- Structure & Mechanism: Orally administered inhibitor with sub-nanomolar potency (IC₅₀ = 0.8 nM) .
- Efficacy: Reduced colorectal tumor xenograft growth by 90% and completely suppressed hepatic metastasis in HCT116 models .
- Applications : Targets metastatic cancers, unlike this compound’s focus on primary skin tumors .
- Pharmacokinetics : Oral bioavailability provides systemic coverage but may increase off-target risks compared to this compound’s localized action .
Proton Pump Inhibitors (PPIs: Ilaprazole, Pantoprazole)
- Mechanism : Repurposed drugs with incidental TOPK inhibition; ilaprazole binds TOPK independently of gastric acid suppression .
- Advantage Over this compound: FDA-approved for non-oncologic uses, enabling faster repurposing. However, this compound’s design ensures higher TOPK specificity .
Glycyrol (GC)
- Structure & Mechanism: Natural coumarin from licorice, non-ATP competitive .
- Efficacy : Inhibited NSCLC cell growth (IC₅₀ = 2.5 µM) and reduced in vivo tumor volume by 60% .
- Applications : Broader anticancer activity but less potent than synthetic inhibitors like this compound .
Data Tables
Table 1: Key Pharmacologic Properties of TOPK Inhibitors
Table 2: Clinical Development Status
Compound | Stage | Route | Advantages | Limitations |
---|---|---|---|---|
This compound | Preclinical | Topical | High specificity, low toxicity | Limited to skin cancer models |
OTS964 | Phase I | Intravenous | High potency | Severe hematologic toxicity |
SKLB-C05 | Preclinical | Oral | Anti-metastatic | Systemic side effects |
PPIs | Approved | Oral | Repurposing potential | Low TOPK specificity |
Discussion
This compound distinguishes itself through its topical application and high specificity for SUV-induced skin carcinogenesis, a niche unaddressed by systemic inhibitors like HI-TOPK-032 or OTS964. While OTS964 exhibits superior in vitro potency, its toxicity profile limits clinical utility . SKLB-C05 and Glycyrol highlight the diversity of TOPK inhibitor designs, but their systemic administration contrasts with this compound’s localized delivery, which minimizes off-target effects . PPIs, though clinically accessible, lack the mechanistic focus of this compound .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.37 |
IUPAC Name |
5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one |
InChI |
InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H,19,20,21) |
InChI Key |
ZCPHOPFAADQVRT-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(C34CC5CC(C4)CC(C5)C3)C=C2)/C1=N/O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADA07; ADA 07; ADA-07 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.